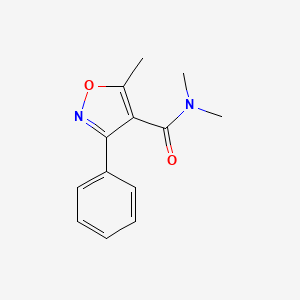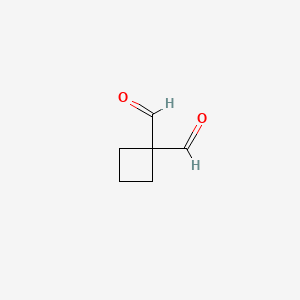
Cyclobutane-1,1-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutane-1,1-dicarbaldehyde is an organic compound characterized by a cyclobutane ring with two aldehyde groups attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-dicarbaldehyde can be synthesized through several methods. One common approach involves the photochemical dimerization of alkenes under UV light, which forms cyclobutane derivatives. Another method includes the reduction of 1,1-dicyanocyclobutane using suitable reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are exposed to UV light to induce cyclization. The reaction conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Cyclobutane-1,1-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Cyclobutane-1,1-dicarboxylic acid.
Reduction: Cyclobutane-1,1-dimethanol.
Substitution: Cyclobutane derivatives with various functional groups.
科学研究应用
Cyclobutane-1,1-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the formation of DNA photodimers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of cyclobutane-1,1-dicarbaldehyde involves its reactivity due to the strained cyclobutane ring and the presence of reactive aldehyde groups. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Cyclobutane-1,1-dicarbaldehyde can be compared with other similar compounds, such as:
Cyclobutane-1,1-dicarboxylic acid: This compound has carboxylic acid groups instead of aldehyde groups, making it less reactive in certain types of reactions.
Cyclobutane-1,1-dimethanol: This compound has primary alcohol groups, which can undergo different types of reactions compared to aldehyde groups.
Uniqueness: this compound is unique due to its combination of a strained cyclobutane ring and reactive aldehyde groups, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
cyclobutane-1,1-dicarbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-4-6(5-8)2-1-3-6/h4-5H,1-3H2 |
InChI 键 |
VOCPJLGSIMEWHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
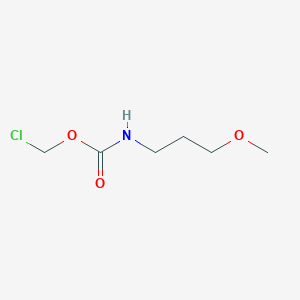
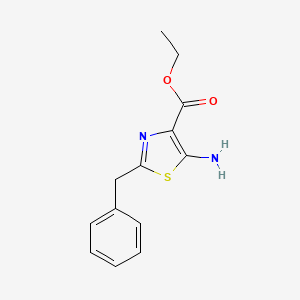
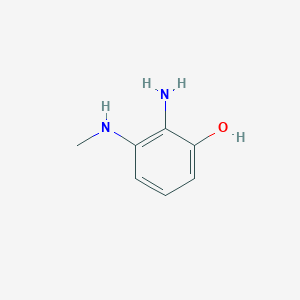
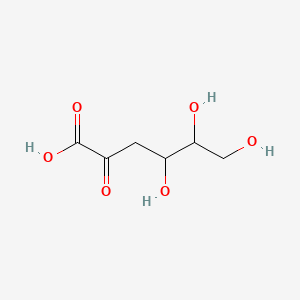
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)
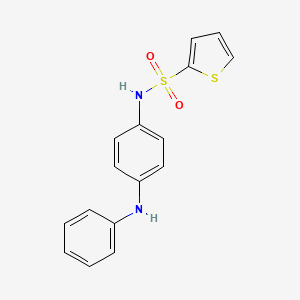
![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite](/img/structure/B13884549.png)
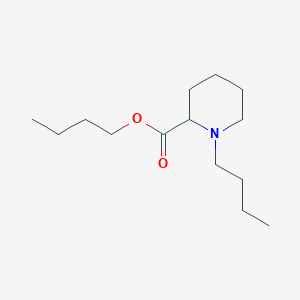

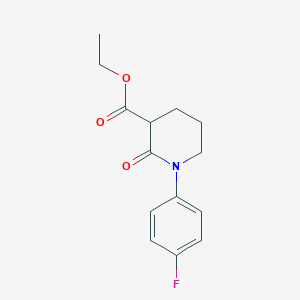
![Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane](/img/structure/B13884579.png)
